Home > Products > Screening Compounds P101867 > Ibuprofen potassium
Ibuprofen potassium - 79261-49-7

Ibuprofen potassium

Catalog Number: EVT-398093
CAS Number: 79261-49-7
Molecular Formula: C13H17KO2
Molecular Weight: 244.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ibuprofen potassium typically involves the neutralization of ibuprofen with potassium hydroxide or potassium carbonate. This process can be represented as follows:

  1. Preparation of Ibuprofen: The simplest synthesis method for ibuprofen involves the acylation of isobutylbenzene with acetyl chloride to produce isobutylbenzophenone, which is subsequently converted to ibuprofen through a series of reactions including reduction and hydrolysis .
  2. Formation of Ibuprofen Potassium: The resulting ibuprofen can then be reacted with potassium hydroxide in an aqueous medium to yield ibuprofen potassium. This reaction enhances the solubility of ibuprofen in physiological conditions, making it more bioavailable.
  3. Technical Details: The reaction typically requires careful control of pH and temperature to ensure complete conversion and to avoid degradation of the active compound. The final product can be purified through crystallization techniques.
Chemical Reactions Analysis

Ibuprofen potassium participates in various chemical reactions relevant to its pharmacological activity:

  1. Oxidation Reactions: Ibuprofen can undergo oxidation reactions when exposed to strong oxidizing agents such as potassium permanganate. Studies have shown that under alkaline conditions, ibuprofen is oxidized to form products like isobutylacetophenone .
  2. Degradation Pathways: The stability of ibuprofen potassium can be affected by environmental factors such as light and temperature, leading to degradation products that may alter its efficacy.
  3. Interactions with Biological Systems: Upon administration, ibuprofen potassium dissociates into ibuprofen and potassium ions in the body. The mechanism by which it interacts with cyclooxygenase enzymes involves competitive inhibition, affecting prostaglandin synthesis.
Mechanism of Action

The mechanism of action for ibuprofen potassium primarily involves:

  1. Inhibition of Cyclooxygenase Enzymes: Ibuprofen acts as a non-selective inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are critical for converting arachidonic acid into prostaglandins .
  2. Reduction in Prostaglandin Synthesis: By inhibiting these enzymes, ibuprofen decreases the production of prostaglandins that mediate pain and inflammation processes in the body.
  3. Pharmacokinetics: Following oral administration, ibuprofen is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours. Its half-life ranges from 1.5 to 2 hours, with metabolites primarily excreted through urine .
Physical and Chemical Properties Analysis

Ibuprofen potassium exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of the potassium ion, enhancing its absorption profile compared to standard ibuprofen.
  • Melting Point: Typically around 100°C for the pure compound.
  • pH Stability: Maintains stability across a broad pH range but may degrade under extreme acidic or basic conditions.

These properties make it suitable for formulation in various pharmaceutical dosage forms such as tablets and syrups.

Applications

Ibuprofen potassium serves multiple scientific uses:

  1. Pharmaceutical Formulations: It is commonly used in over-the-counter medications for pain relief and fever reduction.
  2. Research Applications: Studies on its pharmacodynamics and pharmacokinetics contribute to understanding its role in pain management therapies.
  3. Clinical Use: It is utilized in treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders due to its effective analgesic properties .
Synthesis and Formulation Methodologies of Ibuprofen Potassium

Novel Synthetic Pathways for Potassium Salt Derivatization

Ibuprofen potassium synthesis has evolved significantly beyond classical stoichiometric neutralization. Modern catalytic approaches enable direct carboxylation of 4-isobutylacetophenone precursors under continuous-flow conditions. The McQuade group developed a trifluorosulfonic acid-catalyzed 1,2-aryl migration process that achieves quantitative conversion to methyl ester intermediates within 10 minutes, followed by saponification to yield ibuprofen potassium with 68% overall yield [2]. This method eliminates aluminum chloride byproducts that complicate downstream purification.

Electrochemical methods represent another advancement, where benzylic bromide intermediates undergo nickel-catalyzed coupling with CO₂ at controlled voltages (3-5V) to form carboxylated products. Subsequent potassium hydroxide hydrolysis yields ibuprofen potassium with >90% purity and reduced metal catalyst residues (<50 ppm) [5]. Boron-functionalized routes have also emerged, where copper-catalyzed boracarboxylation of vinyl styrene precursors installs both boronic ester and carboxylic acid functionalities. Transesterification with diethanolamine followed by potassium hydroxide hydrolysis yields novel bora-ibuprofen potassium derivatives with confirmed sp³-hybridized boron centers (¹¹B NMR shift: 9.34 ppm) [6].

Table 1: Comparative Analysis of Synthetic Methods for Ibuprofen Potassium

MethodCatalyst SystemReaction TimeYield (%)Key Advantage
Continuous-flow carboxylationTrifluorosulfonic acid10 min68No aluminum byproducts
Electrochemical couplingNickel/neocuproine6 hr85Ambient temperature operation
BoracarboxylationCu(I)/B₂pin₂8-12 hr75Enables boron-functionalized analogs

Solubility Optimization Strategies in Aqueous and Non-Aqueous Systems

Ibuprofen potassium’s solubility profile is optimized through both hydrotropic and micellar strategies. Sodium benzoate demonstrates exceptional hydrotropic efficacy, achieving 18.73 mol/L solubility enhancement at 1:3 drug:hydrotrope ratios via solvent evaporation. This reduces recrystallization energy barriers, confirmed by powder XRD showing 92% amorphous content in solid dispersions [3]. In aqueous systems, surfactant selection critically impacts solubility. Anionic surfactants like sodium lauryl ether sulfate (SLES-3EO) outperform nonionic Tweens, providing 45-fold solubility increases at 0.5 wt% concentrations due to electrostatic stabilization of ionized ibuprofen [4].

β-cyclodextrin (β-CD) ternary complexes represent a non-aqueous approach. Theoretical modeling (M062X/6-31G*) confirms citric acid forms a 1:1 surface complex with β-CD (ΔG = -7.2 kcal/mol), enabling subsequent ibuprofen potassium incorporation (ΔG = -5.2 kcal/mol). This configuration yields 3.8-fold dissolution rate improvements versus binary β-CD systems by reducing diffusion layer thickness [7]. Hydrophobic deep eutectic solvents (e.g., menthol-thymol 1:2) solubilize 300 mg/g ibuprofen potassium through hydrogen bonding network disruption, serving as effective non-aqueous carriers for transdermal formulations [3].

Table 2: Solubility Enhancement Systems for Ibuprofen Potassium

SystemComponentsSolubility IncreaseMechanism
Hydrotropic solid dispersionSodium benzoate (1:3)18.73 mol/LCrystal lattice disruption
Anionic micellarSLES-3EO (0.5 wt%)45-foldElectrostatic micellar incorporation
Ternary cyclodextrinβ-CD/citric acid (1:1:1)3.8× dissolution rateSurface complexation
Deep eutectic solventMenthol-thymol300 mg/gH-bond network disruption

Stabilization Techniques for High-Concentration Liquid Formulations

High-concentration ibuprofen potassium solutions (≥200 mg/mL) require stabilization against hydrolysis and precipitation. Patent US20080269334A1 demonstrates that polyethylene glycol (PEG) 400 at 25-50% w/v maintains solution stability by reducing water activity and forming hydrogen bonds with the carboxylate group. This allows pourable formulations with viscosity <500 cP at 25°C [1]. pH optimization between 7.5-8.5 prevents free acid precipitation while minimizing alkaline hydrolysis, with citrate buffers (10-20 mM) providing superior buffering capacity versus phosphates [1].

Encapsulation techniques enhance shelf-life significantly. Soft gelatin capsules containing PEG 400 solutions with polyvinylpyrrolidone (PVP K-30) show 98% retention after 24 months at 25°C. PVP’s inhibition of nucleation is evidenced by polarized light microscopy, which reveals no crystal formation below 40°C [10]. Alginate-chitosan bead systems provide gastric stabilization, releasing <5% in pH 1.2 over 2 hours while enabling rapid duodenal release (T₉₀% = 45 min) via ion-triggered polymer erosion [9].

Table 3: Stability Parameters for Liquid Formulations

Stabilization ApproachFormulation CompositionStorage StabilityKey Stability Indicator
PEG co-solvent system25% PEG 400, pH 8.0>12 months at 25°CViscosity stability Δ<10%
Polymer inhibition10% PVP K-30 in softgel fill98% retention at 24 monthsNo crystallization (PLM verification)
Ion-sensitive encapsulationAlginate-chitosan beadspH 1.2: <5% release in 2hBead integrity score >95%

Role of Co-Solvents and Excipients in Enhancing Bioavailability

Bioavailability enhancement relies on co-solvents that maintain supersaturation and permeability enhancers. Ethanol (5-10% v/v) in PEG-based solutions increases intestinal permeability 1.8-fold by transient tight junction modulation, confirmed by transepithelial electrical resistance (TEER) reductions in Caco-2 monolayers [10]. Polysorbate 80 (0.1-0.5% w/v) extends supersaturation duration 3-fold through micellar solubilization, with flux studies showing intestinal absorption time >120 minutes [4].

Polyvinylpyrrolidone (PVP) demonstrates dual functionality: as a crystallization inhibitor (0.5% w/v increases nucleation time from 15 to 240 minutes) and permeation enhancer. PVP K-12’s small molecular weight enables paracellular transport modulation, increasing apparent permeability (Papp) from 4.2 × 10⁻⁶ cm/s to 9.8 × 10⁻⁶ cm/s in rat jejunum models [10]. Boric acid derivatives introduce novel mechanisms; spirocyclic boralactonates from pinB-ibuprofen increase membrane diffusion 2.3-fold by reducing activation energy for transcellular transport [6].

Table 4: Excipient Effects on Ibuprofen Potassium Pharmacokinetics

ExcipientConcentrationBioavailability EffectMechanistic Insight
Ethanol5-10% v/v1.8× permeability increaseTEER reduction in Caco-2 monolayers
Polysorbate 800.1-0.5% w/vSupersaturation time extensionMicellar solubilization index: 8.5
PVP K-120.5% w/vPapp increase to 9.8×10⁻⁶ cm/sNucleation inhibition & paracellular modulation
Boralactonate complex1:1 molar ratio2.3× membrane diffusionReduced activation energy (ΔEa = -8.2 kJ/mol)

Properties

CAS Number

79261-49-7

Product Name

Ibuprofen potassium

IUPAC Name

potassium;2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C13H17KO2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

XJELUCTZEAQYGF-UHFFFAOYSA-M

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.